molecular formula C10H12BrN5O2 B13898051 Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate

Cat. No.: B13898051
M. Wt: 314.14 g/mol
InChI Key: ADGORCPSVGRCHI-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate is a chemical compound with the molecular formula C15H20BrN5O4 It is known for its unique structure, which includes a bromine atom attached to an imidazo[2,1-F][1,2,4]triazin ring system

Preparation Methods

The synthesis of Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 7-bromoimidazo[2,1-F][1,2,4]triazin-4-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.

    Oxidation Reactions: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate involves its interaction with specific molecular targets. The bromine atom and the imidazo[2,1-F][1,2,4]triazin ring system play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate can be compared with other similar compounds, such as:

    3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4-yl: This compound has a similar triazin ring system but different substituents.

    8-Amino-6-(tert-butyl)-3-(4-chlorophenyl)-7,8-dihydro[1,2,4]triazin-7-one: Another compound with a triazin ring, but with different functional groups.

The uniqueness of this compound lies in its specific bromine substitution and tert-butyl carbamate group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)carbamate

InChI

InChI=1S/C10H12BrN5O2/c1-10(2,3)18-9(17)15-7-8-12-4-6(11)16(8)14-5-13-7/h4-5H,1-3H3,(H,13,14,15,17)

InChI Key

ADGORCPSVGRCHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NN2C1=NC=C2Br

Origin of Product

United States

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